

Application Notes and Protocols: 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide as a Pharmaceutical Intermediate

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Compound of Interest

Compound Name: 1-(2-Tetrahydrofuroyl)piperazine hydrobromide

Cat. No.: B1355225

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Introduction

1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a heterocyclic organic compound featuring a piperazine ring acylated with a tetrahydrofuroyl group.^{[1][2]} It is primarily utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its hydrobromide salt form often enhances stability and solubility in polar solvents, making it a versatile building block in medicinal chemistry.^{[1][2]} This document provides detailed application notes and experimental protocols for its use, with a focus on its role in the synthesis of the alpha-1 adrenergic blocker, Terazosin.

Physicochemical Properties

Property	Value	Reference
CAS Number	63590-62-5	[3]
Molecular Formula	C ₉ H ₁₆ N ₂ O ₂ · HBr	[3]
Molecular Weight	265.15 g/mol (hydrobromide salt)	[2]
Appearance	White to off-white crystalline solid	[1][2]
Melting Point	103-107 °C	[3]
Solubility	Soluble in polar organic solvents	[1][2]

Applications in Pharmaceutical Synthesis

The primary application of 1-(2-Tetrahydrofuroyl)piperazine is as a crucial building block in the synthesis of more complex pharmaceutical agents.[4] Its structure is particularly suited for introduction into molecules targeting various biological pathways. A prominent example of its application is in the synthesis of Terazosin, an alpha-1 adrenergic antagonist used to treat benign prostatic hyperplasia and hypertension.

Synthesis of Terazosin

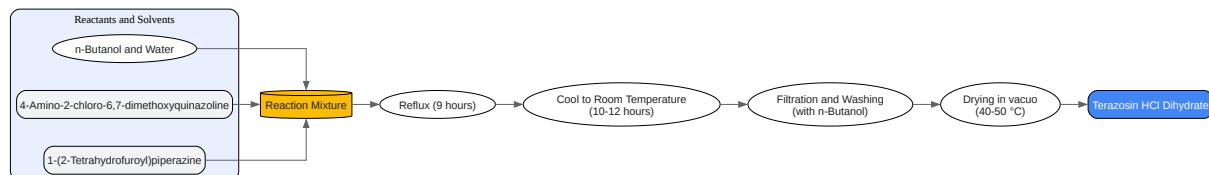
Terazosin is synthesized via the nucleophilic substitution reaction between 1-(2-Tetrahydrofuroyl)piperazine and 4-amino-2-chloro-6,7-dimethoxyquinazoline. The piperazine nitrogen of the intermediate acts as a nucleophile, displacing the chlorine atom on the quinazoline ring to form the final product.

Experimental Protocols

Protocol 1: Synthesis of Terazosin Hydrochloride Dihydrate

This protocol is adapted from a patented industrial process for the preparation of Terazosin hydrochloride dihydrate.

Reaction Scheme:

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Workflow for Terazosin Synthesis.

Materials:

- 1-(2-Tetrahydrofuroyl)piperazine (N-(2-tetrahydrofuroyl)piperazine)
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
- n-Butanol
- Water

Procedure:

- To a solution of n-butanol (316 ml) and water (24 ml), add N-(2-tetrahydrofuroyl)piperazine (20 g).
- While stirring, add 4-amino-2-chloro-6,7-dimethoxyquinazoline (22.2 g) to the mixture.
- Heat the reaction mixture to reflux and maintain reflux for approximately 9 hours.

- After the reflux period, cool the reaction mixture to room temperature.
- Continue stirring at room temperature for about 10-12 hours to allow for crystallization.
- Collect the crystals by filtration.
- Wash the collected crystals with n-butanol.
- Dry the product in vacuo at 40-50 °C.

Quantitative Data:

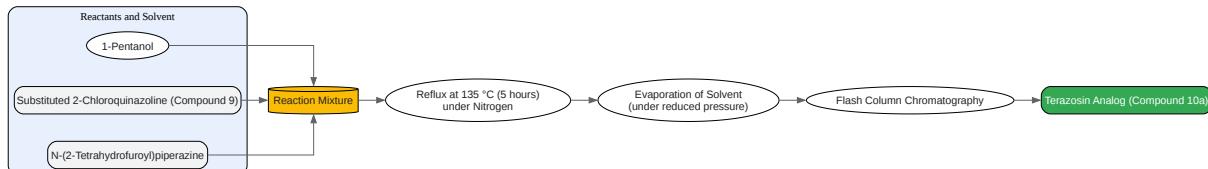
Reactant	Amount	Molar Equivalent
1-(2-Tetrahydrofuroyl)piperazine	20 g	1.0
4-Amino-2-chloro-6,7-dimethoxyquinazoline	22.2 g	~1.0
n-Butanol	316 ml	-
Water	24 ml	-
Product	Amount	Yield
Terazosin HCl Dihydrate	40.1 g	94%

Data extracted from US Patent 6,248,888 B1.[\[1\]](#)

Protocol 2: Synthesis of a Terazosin Analog

This protocol describes the synthesis of a Terazosin analog, demonstrating the versatility of 1-(2-Tetrahydrofuroyl)piperazine in synthesizing related compounds.

Reaction Scheme:



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Workflow for Terazosin Analog Synthesis.

Materials:

- N-(2-Tetrahydrofuroyl)piperazine
- Substituted 4-amino-2-chloroquinazoline derivative (e.g., Compound 9 from the cited reference)
- 1-Pentanol

Procedure:

- Dissolve the substituted 4-amino-2-chloroquinazoline derivative (0.5 mmol, 1 eq) and N-(2-tetrahydrofuroyl)piperazine (0.5 mmol, 1 eq) in 1-pentanol (5 ml).
- Heat the reaction mixture under a nitrogen atmosphere to reflux at 135°C for 5 hours.
- After the reaction is complete, remove the 1-pentanol by evaporation under reduced pressure.

- Purify the resulting residue by flash column chromatography.

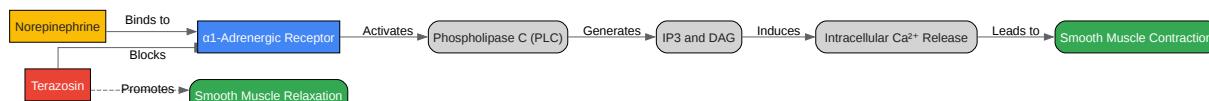
Quantitative Data:

Reactant	Molar Amount	Molar Equivalent
Substituted 2-Chloroquinazoline	0.5 mmol	1.0
N-(2-Tetrahydrofuroyl)piperazine	0.5 mmol	1.0
1-Pentanol	5 ml	-
Product	Yield	
Terazosin Analog	Not explicitly stated in the abstract, but the procedure leads to the desired product.	

Data and methodology adapted from "Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation" (2022).[\[5\]](#)

Signaling Pathways of Terazosin

Terazosin, synthesized using 1-(2-Tetrahydrofuroyl)piperazine, primarily acts as an antagonist at α_1 -adrenergic receptors. This action inhibits the binding of norepinephrine to these receptors on smooth muscle cells, leading to vasodilation and relaxation of smooth muscle in the prostate and bladder neck.



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